2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to the piperidine ring and an ethoxyphenylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-ethoxyphenyl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced by reacting the piperidine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Ethoxyphenylacetamide Moiety: The ethoxyphenylacetamide moiety is synthesized by reacting 2-ethoxyaniline with acetic anhydride in the presence of a catalyst such as pyridine.
Coupling Reaction: The final compound is obtained by coupling the benzenesulfonyl piperidine derivative with the ethoxyphenylacetamide moiety under appropriate reaction conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-ethoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
Inhibition of Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Modulation of Signaling Pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methoxyphenyl)acetamide
- 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-chlorophenyl)acetamide
- 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide
Uniqueness
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds with different substituents.
Biological Activity
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-ethoxyphenyl)acetamide is a synthetic compound belonging to the class of piperidine derivatives. This compound is notable for its potential biological activities, which include antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C21H26N2O4S. The structure features a piperidine ring substituted with a benzenesulfonyl group and an ethoxyphenylacetamide moiety, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H26N2O4S |
IUPAC Name | This compound |
Molecular Weight | 398.51 g/mol |
Solubility | Soluble in DMSO, ethanol |
The biological activity of this compound is believed to stem from several mechanisms:
- Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing physiological responses.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Signaling Pathway Modulation : The compound can influence signaling pathways related to cell growth, differentiation, and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary studies have shown efficacy against both Gram-positive and Gram-negative bacteria.
Antiviral Activity
The compound has been evaluated for its antiviral properties, particularly against RNA viruses. Its mechanism may involve interference with viral replication processes.
Anticancer Potential
Studies have suggested that this compound could possess anticancer properties. It appears to induce apoptosis in cancer cells through the modulation of apoptotic signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted by demonstrated that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Antiviral Activity : In vitro experiments highlighted by revealed that the compound inhibits viral replication in cell cultures infected with influenza virus, showing a dose-dependent response.
- Cancer Cell Apoptosis : Research published in indicated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells.
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-2-27-20-14-7-6-13-19(20)22-21(24)16-17-10-8-9-15-23(17)28(25,26)18-11-4-3-5-12-18/h3-7,11-14,17H,2,8-10,15-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJKEDYDTHTBMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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